molecular formula C13H7I3O4 B2860267 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid CAS No. 4618-45-5

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid

Cat. No.: B2860267
CAS No.: 4618-45-5
M. Wt: 607.908
InChI Key: UFFBAPYAPOWTEI-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid is an aromatic ether compound known for its unique structure and significant iodine content

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid typically involves the iodination of phenolic compounds. The process begins with the iodination of 4-hydroxyphenol to produce 4-hydroxy-3-iodophenol. This intermediate is then reacted with 3,5-diiodobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to substitute the iodine atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Deiodinated phenolic compounds.

    Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, particularly in thyroid-related disorders due to its iodine content.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone pathways and other iodine-dependent processes. The phenolic hydroxyl group may also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Triiodothyroacetic acid: Another iodine-rich compound with similar structural features.

    Levothyroxine: A thyroid hormone analog with therapeutic applications.

    Liothyronine: Another thyroid hormone analog used in medical treatments.

Uniqueness

4-(4-Hydroxy-3-iodo-phenoxy)-3,5-diiodo-benzoic acid is unique due to its specific arrangement of iodine atoms and phenolic groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7I3O4/c14-8-5-7(1-2-11(8)17)20-12-9(15)3-6(13(18)19)4-10(12)16/h1-5,17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFBAPYAPOWTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C(=O)O)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7I3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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